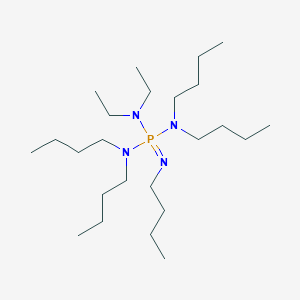
13H-Benzo(h)pyrido(2,3-a)carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13H-Benzo(h)pyrido(2,3-a)carbazole is an aromatic heterocyclic compound with a complex structure consisting of multiple fused rings. It contains 19 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 13H-Benzo(h)pyrido(2,3-a)carbazole typically involves multi-step organic reactions. One common method is the Borsche-Drechsel cyclization, where phenylhydrazine is condensed with cyclohexanone to form an imine, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to produce tetrahydrocarbazole. This intermediate is then oxidized to form the desired compound .
Industrial Production Methods: Industrial production of this compound often involves the selective crystallization from molten coal tar at high temperatures or low pressures. This method is economically viable due to the compound’s concentration in the anthracene distillate during coal tar distillation .
Analyse Des Réactions Chimiques
Types of Reactions: 13H-Benzo(h)pyrido(2,3-a)carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like red lead or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can have different chemical and physical properties .
Applications De Recherche Scientifique
13H-Benzo(h)pyrido(2,3-a)carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 13H-Benzo(h)pyrido(2,3-a)carbazole involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
Carbazole: An aromatic heterocyclic compound with a similar tricyclic structure.
Indole: A compound with a fused benzene and pyrrole ring.
Pyridine: A basic heterocyclic organic compound with a six-membered ring containing one nitrogen atom.
Propriétés
Numéro CAS |
77976-32-0 |
|---|---|
Formule moléculaire |
C19H12N2 |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
12,15-diazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2,4,6,8,10,14(19),15,17,20-decaene |
InChI |
InChI=1S/C19H12N2/c1-2-5-14-11-17-16(10-13(14)4-1)15-8-7-12-6-3-9-20-18(12)19(15)21-17/h1-11,21H |
Clé InChI |
CEKDJONZCQXCTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C4=C(N3)C5=C(C=CC=N5)C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Propoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14433450.png)




![2-([1,1'-Biphenyl]-4-yl)-3,4-dihydrophenanthrene](/img/structure/B14433475.png)

![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-phenylacetamide](/img/structure/B14433488.png)



![4-[(Hexadecyloxy)methylidene]cyclohex-1-ene](/img/structure/B14433503.png)


